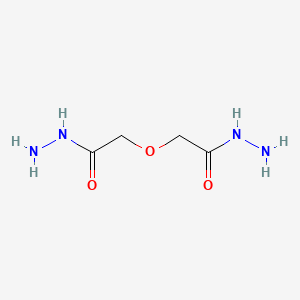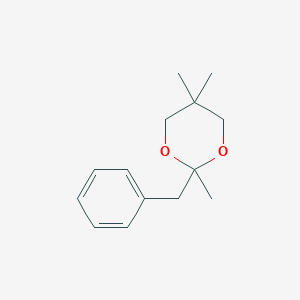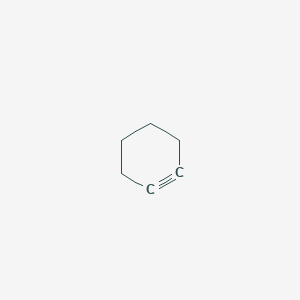
Cyclohexyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyne is a fascinating organic compound characterized by its cyclic structure and the presence of a triple bond. It is a member of the cycloalkyne family, which are cyclic hydrocarbons containing one or more triple bonds. This compound, specifically, has the molecular formula C₆H₈ and is known for its high reactivity due to the strain induced by the triple bond within the six-membered ring.
Méthodes De Préparation
Cyclohexyne can be synthesized through several methods, primarily involving elimination reactions. One common synthetic route is the dehydrohalogenation of 1-halo-cyclohexanes, such as 1-chlorocyclohexane or 1-bromocyclohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide, resulting in the formation of this compound .
Another method involves the elimination of water from cyclohexanol or cyclohexyl tosylate through E1 or E2 elimination reactions. These reactions often require acidic or basic conditions and elevated temperatures to proceed efficiently .
Analyse Des Réactions Chimiques
Cyclohexyne, being an alkyne, undergoes a variety of chemical reactions typical of this class of compounds. These include:
-
Addition Reactions: : this compound readily participates in addition reactions due to the presence of the triple bond. Common addition reactions include hydrogenation, where hydrogen gas is added in the presence of a metal catalyst (such as palladium or nickel), resulting in the formation of cyclohexane . Halogenation is another example, where halogens like bromine or chlorine add across the triple bond to form dihalo-cyclohexanes .
-
Oxidation Reactions: : this compound can undergo oxidation reactions, often using reagents like potassium permanganate or ozone. These reactions typically result in the cleavage of the triple bond and the formation of carboxylic acids or ketones .
-
Cycloaddition Reactions: : this compound is known for its high reactivity in cycloaddition reactions, such as the [3+2] cycloaddition with azides or diazo compounds. These reactions proceed through highly asynchronous transition states and result in the formation of heterocyclic compounds .
Applications De Recherche Scientifique
Cyclohexyne has several applications in scientific research, particularly in organic chemistry:
-
Synthesis of Complex Molecules: : Due to its high reactivity, this compound is used as a building block in the synthesis of various complex molecules, including pharmaceuticals, polymers, resins, and dyes .
-
Reaction Mechanism Studies: : this compound serves as a model compound in studies of reaction mechanisms, helping researchers understand the behavior of strained cyclic alkynes in different chemical environments .
-
Spectroscopy Standards: : In spectroscopy, this compound is often used as a reference compound due to its well-defined structure and characteristic reactions .
Mécanisme D'action
The high reactivity of cyclohexyne can be attributed to the strain induced by the triple bond within the six-membered ring. This strain creates a high electron density at the acetylenic carbons, making them highly reactive towards electrophiles. In cycloaddition reactions, for example, the reaction is initiated by the formation of a pseudoradical center at one of the acetylenic carbons, which promotes the formation of new bonds with minimal energy input .
Comparaison Avec Des Composés Similaires
Cyclohexyne can be compared to other cyclic alkynes and alkenes:
-
Cyclohexane: : Unlike this compound, cyclohexane is a saturated hydrocarbon with no double or triple bonds. It is less reactive and is commonly used as a non-polar solvent .
-
Cyclohexene: : Cyclohexene contains a double bond instead of a triple bond, making it less strained and less reactive than this compound. It undergoes similar addition reactions but with lower reactivity .
-
Cyclopentyne: : Cyclopentyne is another cyclic alkyne, but with a five-membered ring. It shares similar reactivity with this compound but is less commonly used due to its higher strain and instability .
This compound stands out due to its unique combination of ring strain and high reactivity, making it a valuable compound in both industrial and research applications.
Propriétés
Numéro CAS |
1589-69-1 |
|---|---|
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
cyclohexyne |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2 |
Clé InChI |
AAFFTDXPYADISO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


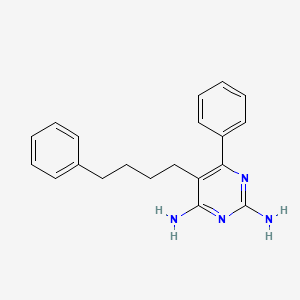
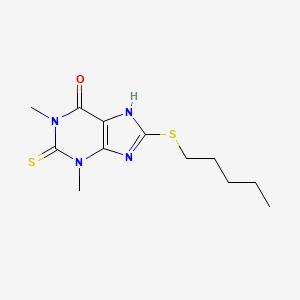

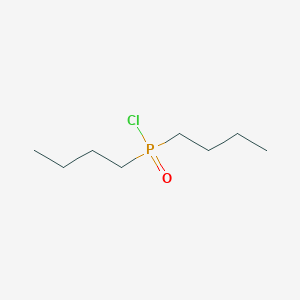



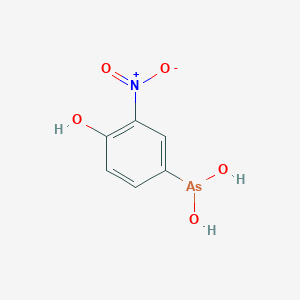

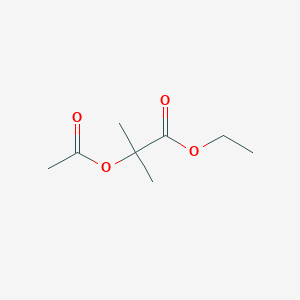

![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
